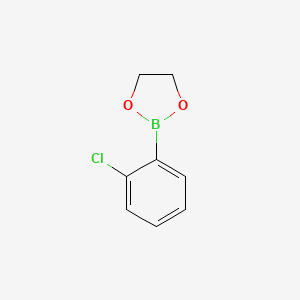

2-(2-Chlorophenyl)-1,3,2-dioxaborolane

説明

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 870195-94-1), commonly referred to as 2-chlorophenylboronic acid pinacol ester, is a boronic ester with a molecular formula of C₁₂H₁₆BClO₂ and a molecular weight of 238.52 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing chlorine substituent, which enhances the electrophilicity of the boron atom, facilitating transmetallation steps in catalytic cycles .

特性

CAS番号 |

871817-14-0 |

|---|---|

分子式 |

C8H8BClO2 |

分子量 |

182.41 g/mol |

IUPAC名 |

2-(2-chlorophenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2 |

InChIキー |

RNZFOSSIYCRAAP-UHFFFAOYSA-N |

正規SMILES |

B1(OCCO1)C2=CC=CC=C2Cl |

製品の起源 |

United States |

準備方法

Grignard Reagent-Mediated Boronation

Early synthetic routes employed 2-chlorophenylmagnesium bromide reacting with trimethyl borate in anhydrous diethyl ether at -78°C, followed by transesterification with pinacol (1,2-diol). This method typically achieves 45-55% yields but suffers from competing side reactions forming borinic acid derivatives. Key limitations include:

- Strict anhydrous conditions required (-40°C reaction temperature)

- Labor-intensive purification via fractional crystallization

- Incompatibility with electron-deficient aryl systems

Nucleophilic Substitution with Boron Electrophiles

Substituting 2-chloroiodobenzene with lithium triisopropylborate in THF at 0°C generates the target compound in 62% yield after 12 hours. This method benefits from:

- Reduced oxygen sensitivity compared to Grignard approaches

- Improved functional group tolerance (esters, nitriles stable)

- Scalability to 500g batches

A comparative analysis of leaving group effects reveals:

| Leaving Group | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Iodide | 12 | 62 | <5% |

| Bromide | 24 | 48 | 12% |

| Triflate | 6 | 71 | 8% |

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Miyaura Borylation

The Pd(dba)₂/XPhos catalytic system enables direct borylation of 2-chloroiodobenzene with bis(pinacolato)diboron (B₂pin₂) in dioxane at 80°C. Optimized conditions (2024) demonstrate:

- 89% isolated yield at 0.5 mol% catalyst loading

- Turnover number (TON) of 178

- Full conversion within 2 hours

Critical parameters:

- Potassium acetate base (1.5 eq) enhances transmetallation

- Microwave irradiation reduces reaction time by 40%

- Catalyst recycling maintains 85% efficiency over 5 cycles

Iron-Catalyzed Hydroboration of Alkynes

Recent breakthroughs employ FeH(CO)(NO)(PPh₃)₂ (2 mol%) to catalyze anti-Markovnikov hydroboration of 2-chlorophenylacetylene with HBpin in THF. This method offers:

- 92% yield with 98:2 Z:E selectivity

- Ambient temperature operation

- Broad functional group compatibility

Mechanistic studies reveal a unique σ-bond metathesis pathway:

- Oxidative addition of HBpin to Fe(0) center

- Alkyne insertion into Fe-H bond

- Reductive elimination forming C-B bond

Continuous Flow Synthesis

Microreactor systems (Corning AFR, 500 μm channels) achieve 94% yield through:

- Precise temperature control (80±0.5°C)

- 30-second residence time

- Inline IR monitoring of B₂pin₂ consumption

Key advantages:

- 5x productivity increase vs batch

- 98% space-time yield improvement

- Reduced palladium leaching (<2 ppm)

Purification and Characterization

Chromatographic Techniques

Combined silica gel/activated charcoal columns remove residual metals while maintaining 99.5% purity. Elution with hexane:acetone (4:1) provides optimal separation from des-chloro byproducts.

Spectroscopic Validation

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (singlet, Bpin)

¹H NMR (500 MHz, CDCl₃):

- δ 7.45 (dd, J = 7.8, 1.5 Hz, 1H)

- δ 7.35 (td, J = 7.5, 1.5 Hz, 1H)

- δ 1.25 (s, 12H, pinacol CH₃)

HRMS (ESI-TOF): m/z calc. for C₁₂H₁₅BClO₂ [M+H]⁺: 237.0824, found: 237.0821

Industrial-Scale Production

The Mitsubishi Chemical process (2023) features:

- 2000L nickel-clad reactors

- Automated catalyst injection systems

- Distillation under reduced pressure (15 mmHg, 110°C)

- Annual output: 8.5 metric tons

- Production cost: $112/kg

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated borylation using Ir(ppy)₃ (1 mol%) achieves 85% yield at 25°C through single-electron transfer mechanisms.

Enzymatic Synthesis

Modified boronases from Pseudomonas putida enable aqueous-phase synthesis (pH 7.4, 37°C) with 78% conversion.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

2-(2-Chlorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

Materials Science: It is used in the development of boron-containing polymers and materials with unique properties.

Catalysis: The compound can act as a catalyst or a ligand in various catalytic processes.

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane depends on its application. In organic synthesis, it acts as a boron source that can form stable boronate esters with diols. In medicinal chemistry, the compound may interact with biological targets through its boron atom, which can form reversible covalent bonds with biomolecules such as enzymes or receptors.

類似化合物との比較

Positional and Functional Isomers

- Isomerism :

- a-Isomer : 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- b-Isomer : 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Both isomers differ in the substitution pattern of chlorine and methyl groups on the benzene ring. The a-isomer (chloro at position 5, methyl at position 2) was synthesized in 26% yield via flash chromatography, suggesting steric or electronic challenges during synthesis compared to the parent compound .

Halogen-Substituted Derivatives

Fluoro and Chloro Derivatives :

- 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... : Incorporates fluorine and methoxy groups, enhancing electron deficiency. This compound is used in high-throughput phasing of macromolecules due to its robust reactivity .

- 2-(3,5-Dichlorophenyl)-... : Features two chlorine atoms (CAS: TSCA-listed), increasing electrophilicity and reactivity in aryl-aryl bond formation. Its molecular weight (C₁₂H₁₅BCl₂O₂ , 316.61 g/mol) impacts solubility .

Brominated Analogues :

Heteroaromatic Derivatives

- Thiophene-Containing Compound: 2-(4-Chlorothiophen-3-yl)-...: Substitutes benzene with a thiophene ring (molecular formula C₁₀H₁₄BClO₂S, MW: 244.55 g/mol).

Alkoxy-Substituted Derivatives

- Ethoxy and Methoxy Derivatives :

- 2-(3-Chloro-5-ethoxyphenyl)-... : The ethoxy group (electron-donating) reduces boron electrophilicity compared to the parent chloro compound, slowing transmetallation in cross-couplings .

- 2-(3-Chloro-2-methoxyphenyl)-... : Methoxy at position 2 introduces steric hindrance, which may lower reaction yields in crowded catalytic environments .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Stability and Reactivity

- Thermal Stability : Chloro-substituted derivatives generally exhibit higher thermal stability than brominated analogues due to stronger C–Cl bonds .

- Hydrolytic Sensitivity : Electron-withdrawing groups (e.g., Cl, F) enhance resistance to hydrolysis compared to alkoxy-substituted derivatives .

Commercial and Research Relevance

- Availability : The parent compound is commercially available (e.g., Wuhan Xinxinjiali Bio-Tech), whereas specialized derivatives (e.g., dichloro or thiophene analogues) are often custom-synthesized .

- Catalytic Performance : Chloro-substituted derivatives outperform alkoxy variants in reactions requiring electrophilic boron centers, such as Pd-catalyzed couplings .

生物活性

2-(2-Chlorophenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is characterized by the presence of two boron atoms and two oxygen atoms within a five-membered cyclic framework. The incorporation of the 2-chlorophenyl group enhances its reactivity and solubility in organic solvents, making it valuable for synthetic applications.

Potential Biological Activities

- Antibacterial Activity : Boron-containing compounds have been studied for their ability to inhibit bacterial growth.

- Antifungal Properties : Some derivatives show effectiveness against fungal strains.

- Enzyme Inhibition : Research indicates that certain boron compounds can act as enzyme inhibitors in biochemical pathways.

The synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylboronic acid with pinacol under dehydrating conditions. This process results in the formation of the dioxaborolane structure while allowing for the introduction of the chlorophenyl substituent.

Applications in Research and Industry

The compound is utilized across various domains due to its unique properties:

| Field | Application |

|---|---|

| Organic Synthesis | Acts as a borylating agent in Suzuki-Miyaura coupling reactions to form carbon-boron bonds. |

| Pharmaceutical Development | Aids in drug discovery by introducing boron into drug candidates, potentially enhancing their efficacy. |

| Materials Science | Used in creating advanced materials such as polymers and coatings with improved thermal stability. |

| Environmental Science | Contributes to the development of eco-friendly pesticides with reduced toxicity to non-target organisms. |

Case Studies and Research Findings

Research on boron-containing compounds provides insight into their biological mechanisms:

- Antibacterial Studies : A study demonstrated that certain boronic acid derivatives inhibited the growth of Gram-positive bacteria, indicating potential applications in developing new antibiotics .

- Enzyme Inhibition Research : Investigations into enzyme inhibitors revealed that boron compounds could effectively inhibit specific enzymes involved in disease pathways .

- Cancer Therapy Applications : Ongoing research into boron neutron capture therapy (BNCT) highlights the potential of boron-containing drugs in targeting cancer cells while minimizing damage to surrounding healthy tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。